molecular formula C13H14N2O B13286582 2-(Benzyloxy)-5-methylpyridin-3-amine

2-(Benzyloxy)-5-methylpyridin-3-amine

Cat. No.: B13286582
M. Wt: 214.26 g/mol
InChI Key: QYCQTMFCVAVHRS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-methylpyridin-3-amine (CAS 1517179-81-5) is a high-value chemical building block with a molecular formula of C 13 H 14 N 2 O and a molecular weight of 214.26 g/mol . This aminopyridine derivative is characterized by a benzyloxy group at the 2-position and a methyl group at the 5-position of the pyridine ring, a structure that makes it a versatile intermediate in organic synthesis and medicinal chemistry research. As a substituted 3-aminopyridine , this compound is a key precursor in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates . Its structural features are commonly found in compounds designed to interact with enzymatic targets. For instance, closely related 3-(benzyloxy)pyridin-2-amine structures have been identified as inhibitors of biological targets such as Mitogen-activated protein kinase 14 (MAPK14) and Leukotriene A-4 hydrolase . This suggests potential research applications for this compound in exploring signaling pathways and inflammatory processes. The presence of both an amine and a benzyloxy-protecting group on the pyridine ring makes this compound a valuable scaffold for parallel synthesis and structure-activity relationship (SAR) studies. Researchers can leverage it to generate a diverse library of analogs for biological screening . Notice for Researchers: This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-methyl-2-phenylmethoxypyridin-3-amine

InChI

InChI=1S/C13H14N2O/c1-10-7-12(14)13(15-8-10)16-9-11-5-3-2-4-6-11/h2-8H,9,14H2,1H3

InChI Key

QYCQTMFCVAVHRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OCC2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 2 Benzyloxy 5 Methylpyridin 3 Amine

Precursor Synthesis and Building Block Strategies

The synthesis of the target compound, 2-(benzyloxy)-5-methylpyridin-3-amine, typically commences with readily available and simpler precursors that can be elaborated into the required substituted pyridine (B92270) framework. A common strategy involves starting with a pre-formed pyridine ring, such as 3-methylpyridine (B133936) (β-picoline), and functionalizing it sequentially.

One effective pathway begins with the oxidation of 3-methylpyridine to form 3-methylpyridine 1-oxide. This N-oxide is a key intermediate as the N-O bond activates the pyridine ring for further substitutions, particularly at the 2- and 6-positions. An alternative starting point is the synthesis of 2-chloro-5-methylpyridine. This can be achieved through various methods, including the condensation of propionaldehyde (B47417) with an acrylic ester to eventually form 5-methyl-3,4-dihydro-2(1H)-pyridone. This intermediate is then halogenated and dehydrohalogenated to yield 2-hydroxy-5-methylpyridine (B17766), which is subsequently chlorinated. epo.org

These initial building blocks, such as 2-amino-5-methylpyridine (B29535) or 2-chloro-5-methylpyridine, serve as versatile platforms for introducing the necessary nitro and benzyloxy groups en route to the final product. For instance, 2-amino-5-methylpyridine can be diazotized and hydrolyzed to give 2-hydroxy-5-methylpyridine, a crucial precursor for the subsequent etherification step.

Key Reaction Steps and Reaction Conditions for Pyridine Core Formation

The formation of the substituted pyridine core is a critical phase of the synthesis. If not starting from a pre-formed pyridine, methodologies often involve condensation and cyclization reactions. For example, the synthesis of 2-hydroxy-5-methylpyridine can be accomplished by reacting 2-oxo-5-methyl-3,4-dihydro-2H-pyran-6-carbonitrile with a chlorinating agent, followed by dehydrohalogenation. epo.org

A more common industrial approach, however, relies on the functionalization of existing pyridine rings. A pivotal step in many synthetic routes leading to 3-aminopyridine (B143674) derivatives is the introduction of a nitro group, which can later be reduced to the desired amine. Starting from 2-hydroxy-5-methylpyridine, electrophilic nitration using a mixture of nitric acid and sulfuric acid introduces a nitro group onto the ring, typically at the 3-position, yielding 2-hydroxy-5-methyl-3-nitropyridine (B188116). The hydroxyl group at the 2-position activates the ring and directs the incoming electrophile.

Reaction Starting Material Reagents Conditions Product
Pyridine Ring FormationPropionaldehyde, Acrylic Ester1. Condensation 2. Amination 3. Halogenation/Dehydrohalogenation 4. ChlorinationMulti-step, elevated temperatures2-chloro-5-methylpyridine
Nitration2-hydroxy-5-methylpyridineHNO₃, H₂SO₄0-25 °C2-hydroxy-5-methyl-3-nitropyridine

Introduction and Functionalization of the Benzyloxy Moiety

With the 2-hydroxy-5-methyl-3-nitropyridine intermediate in hand, the next stage involves the introduction of the bulky benzyloxy group. This is accomplished through an etherification reaction.

Etherification Reactions

The conversion of the hydroxyl group at the 2-position to a benzyloxy ether is typically achieved via a Williamson ether synthesis. prepchem.com This reaction involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide.

Commonly used bases include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in an aprotic polar solvent like dimethylformamide (DMF) or toluene (B28343). prepchem.comd-nb.info The reaction mixture is often heated to ensure completion. For instance, reacting 2-methyl-5-hydroxy-pyridine with sodium hydride in DMF, followed by the addition of benzyl chloride and heating, yields 5-benzyloxy-2-methyl-pyridine. prepchem.com This method is directly analogous to the benzylation of the 2-hydroxy-5-methyl-3-nitropyridine intermediate.

Substrate Base Benzylating Agent Solvent Conditions Yield
2-methyl-5-hydroxy-pyridineSodium Hydride (NaH)Benzyl ChlorideDMFReflux, 7 hoursNot specified prepchem.com
Benzyl AlcoholPotassium Hydroxide (KOH)2-chloropyridineTolueneReflux, 1 hour97% d-nb.info

Regioselectivity in Benzyloxy Group Introduction

A significant challenge in the alkylation of 2-hydroxypyridines is the potential for competing N-alkylation versus O-alkylation. 2-Hydroxypyridine (B17775) exists in tautomeric equilibrium with its pyridone form (2-pyridone). The deprotonated anion is therefore an ambident nucleophile, with negative charge density on both the nitrogen and oxygen atoms. researchgate.net

The regiochemical outcome of the reaction is highly dependent on the reaction conditions. The use of strong bases like sodium hydride in polar aprotic solvents such as DMF generally favors the formation of the O-alkylated product (the benzyloxy ether). researchgate.net This is because the sodium cation coordinates less tightly with the oxygen anion in DMF, leaving a more "naked" and reactive oxygen nucleophile. Conversely, conditions that promote N-alkylation, such as using silver salts in less polar solvents, are avoided. Therefore, by carefully selecting the base and solvent, the benzyloxy group can be introduced with high regioselectivity at the oxygen atom, leading to the formation of 2-(benzyloxy)-5-methyl-3-nitropyridine (B8026898).

Amine Group Introduction and Transformation

The final key step in the synthesis is the formation of the amine group at the 3-position of the pyridine ring.

Amination Strategies

The most direct and widely used strategy for introducing the 3-amino group in this context is the reduction of the precursor 3-nitro group. The nitro group in 2-(benzyloxy)-5-methyl-3-nitropyridine is readily reduced to a primary amine under various conditions.

Standard reduction methods include catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (H₂/Pd-C) catalyst, or chemical reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. These methods are generally high-yielding and chemoselective, leaving the benzyloxy ether and the pyridine ring intact.

Alternative, more modern amination strategies exist for pyridine rings, such as Buchwald-Hartwig amination of a corresponding 3-halopyridine. acs.org However, for this specific target molecule, the reduction of a nitro group is the most convergent and efficient approach, leveraging the directing effects of the substituents already present on the ring. The classic Chichibabin reaction, which introduces an amino group onto a pyridine ring using sodium amide, typically results in amination at the 2- or 4-positions and is not suitable for creating 3-aminopyridines. nih.gov

Reaction Type Starting Material Reagents/Catalyst Product
Nitro Group Reduction2-(benzyloxy)-5-methyl-3-nitropyridineH₂, Pd/CThis compound
Nitro Group Reduction2-(benzyloxy)-5-methyl-3-nitropyridineSnCl₂, HClThis compound
Nitro Group Reduction2-(benzyloxy)-5-methyl-3-nitropyridineFe, Acetic AcidThis compound

Protecting Group Chemistry in Synthesis

In the synthesis of this compound, protecting group chemistry plays a pivotal role, particularly in the introduction of the benzyloxy group and the management of the amino functionality. The benzyl group, while an integral part of the final molecule's name, can be viewed as a protecting group for the corresponding 2-hydroxypyridine tautomer, 5-methyl-2(1H)-pyridone. The introduction of the benzyl group via Williamson ether synthesis prevents the acidic proton of the hydroxypyridine from interfering with subsequent reactions and locks the tautomeric form.

A plausible synthetic route commences with the nitration of 2-hydroxy-5-methylpyridine to yield 2-hydroxy-5-methyl-3-nitropyridine. The hydroxyl group is then protected as its benzyl ether. This is typically achieved by treating the hydroxypyridine with a benzyl halide, such as benzyl bromide, in the presence of a base like potassium carbonate or sodium hydride in an inert solvent. This protection is crucial before the reduction of the nitro group.

The final step in this sequence is the reduction of the nitro group to the desired amine. This transformation is commonly accomplished using reducing agents such as tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation with hydrogen gas over a palladium catalyst. The benzyl ether is generally stable under these reductive conditions.

StepReactantReagentProductTypical Yield (%)
12-Hydroxy-5-methylpyridineHNO₃/H₂SO₄2-Hydroxy-5-methyl-3-nitropyridine70-85
22-Hydroxy-5-methyl-3-nitropyridineBenzyl bromide, K₂CO₃2-(Benzyloxy)-5-methyl-3-nitropyridine85-95
32-(Benzyloxy)-5-methyl-3-nitropyridineSnCl₂·2H₂O, HClThis compound80-90

This table presents a hypothetical synthetic route with typical yields for analogous reactions reported in the chemical literature.

If further modifications of the this compound molecule were required, the primary amino group would likely need protection to prevent its interference in subsequent reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced under standard conditions and removed selectively.

Catalytic Approaches in the Synthesis of this compound

Modern catalytic methods offer efficient and selective pathways for the synthesis of complex molecules like this compound. Both transition-metal-catalyzed cross-coupling reactions and emerging organocatalytic methods are valuable tools in the synthetic chemist's arsenal.

Transition-Metal-Catalyzed Couplings

Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful and direct method for the formation of the C-N bond in the target molecule. wikipedia.orglibretexts.orgorganic-chemistry.org This approach would typically involve the coupling of an amine or an ammonia (B1221849) equivalent with an appropriately substituted pyridine precursor.

A feasible synthetic strategy would start with a halogenated pyridine derivative, such as 3-bromo-2-(benzyloxy)-5-methylpyridine. This precursor could be synthesized from 2-hydroxy-5-methylpyridine by first introducing the benzyl ether and then performing a bromination reaction selective for the 3-position. The subsequent Buchwald-Hartwig amination would involve reacting this brominated pyridine with an ammonia surrogate, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with a protected amine, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. A variety of phosphine ligands have been developed to promote the coupling of aryl halides with amines, each with its own scope and limitations. For the amination of a potentially sterically hindered 2,3,5-trisubstituted pyridine, a biarylphosphine ligand such as XPhos or SPhos might be employed.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃XPhosNaOt-BuToluene80-11075-90
Pd(OAc)₂SPhosCs₂CO₃Dioxane10070-85
Pd(OAc)₂BINAPK₃PO₄Toluene10065-80

This table presents typical conditions for Buchwald-Hartwig amination reactions on similar pyridine substrates as reported in the literature.

Organocatalytic Methods

While transition-metal catalysis is well-established for C-N bond formation, organocatalysis has emerged as a complementary and often more environmentally benign alternative. However, the direct organocatalytic amination of an unactivated C-H bond on a pyridine ring, such as the 3-position of 2-(benzyloxy)-5-methylpyridine, remains a significant challenge in synthetic chemistry.

Hypothetically, an organocatalytic approach could be envisioned through a nucleophilic aromatic substitution (SNAr) pathway if a suitable leaving group is present at the 3-position and the pyridine ring is sufficiently activated by electron-withdrawing groups. However, in the case of this compound synthesis, the pyridine ring is not strongly electron-deficient.

More advanced organocatalytic methods, such as those involving photoredox catalysis, have shown promise for the functionalization of heterocycles. A hypothetical organocatalytic route might involve the generation of a pyridine radical cation intermediate from 2-(benzyloxy)-5-methylpyridine, which could then react with an amine nucleophile. Such methods are at the forefront of chemical research and specific applications to this particular substrate are not yet documented.

Currently, the application of organocatalytic methods for the direct synthesis of this compound is less established than transition-metal-catalyzed approaches. Future developments in organocatalysis may provide more direct and efficient routes to this and similar compounds.

Reaction Chemistry and Mechanistic Investigations of 2 Benzyloxy 5 Methylpyridin 3 Amine

Reactivity Profile of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic character makes it less reactive than benzene (B151609) towards electrophilic aromatic substitution but more susceptible to nucleophilic attack, particularly when activated. youtube.com The substituents on 2-(Benzyloxy)-5-methylpyridin-3-amine significantly modify this intrinsic reactivity.

Electrophilic Aromatic Substitution Pathways

Amino Group (-NH₂): As a powerful activating group, the 3-amino substituent strongly directs incoming electrophiles to its ortho (C-2 and C-4) and para (C-6) positions through resonance stabilization of the cationic intermediate (the sigma complex). libretexts.org

Benzyloxy Group (-OCH₂Ph): The benzyloxy group at C-2 is also an activating, ortho-, para-director. It activates the C-3 and C-5 positions, but since these are already substituted, its primary influence is directed towards the C-4 and C-6 positions.

Methyl Group (-CH₃): The 5-methyl group is a weakly activating, ortho-, para-director, influencing the C-4 and C-6 positions.

Considering these combined effects, the C-4 and C-6 positions are the most electron-rich and sterically accessible sites for electrophilic attack. The amino group is the most powerful activating substituent, and its directing influence is paramount. Therefore, electrophilic substitution is strongly predicted to occur at the C-4 and C-6 positions. The reaction proceeds via a two-step mechanism involving the initial attack by an electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. msu.edumasterorganicchemistry.com

PositionDirecting Influence from -NH₂ (at C-3)Directing Influence from -OCH₂Ph (at C-2)Directing Influence from -CH₃ (at C-5)Predicted Reactivity
C-4 Ortho (Activating)Ortho (Activating)Ortho (Activating)Highly Favorable
C-6 Para (Activating)Para (Activating)Ortho (Activating)Favorable

This table provides a qualitative prediction of the most likely sites for electrophilic aromatic substitution on the pyridine nucleus of this compound based on the combined directing effects of its substituents.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings like pyridine. nih.gov However, it typically requires the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged Meisenheimer intermediate. libretexts.org

In the case of this compound, the molecule lacks strong electron-withdrawing groups. The substituents present are, in fact, electron-donating, which disfavors the classical addition-elimination SNAr mechanism. libretexts.org Therefore, direct displacement of groups like the methyl or amino group is not considered a viable pathway under standard SNAr conditions.

For SNAr to occur on a pyridine ring, it often needs to be activated, for instance, by N-alkylation or N-oxidation to form a pyridinium (B92312) salt. Such modifications would make the ring significantly more electrophilic and could enable the displacement of a suitable leaving group. nih.gov In the absence of such activation, SNAr reactions on the pyridine nucleus of this compound are unlikely.

Reactions Involving the Amine Functionality

The primary aromatic amine at the C-3 position is a versatile functional group that serves as a key site for a variety of chemical transformations, including nucleophilic attack and condensation reactions.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it nucleophilic, allowing it to readily react with electrophiles.

Acylation: The amine can be acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. This reaction yields the corresponding N-(2-(benzyloxy)-5-methylpyridin-3-yl)amide. This transformation is often used to protect the amino group or to introduce new functionalities into the molecule. rsc.org

Alkylation: Alkylation of the amino group can be achieved using alkylating agents like alkyl halides. The reaction can proceed to form secondary and tertiary amines. Exhaustive alkylation in the presence of a base can lead to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. mostwiedzy.plmdpi.com The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Reaction TypeReagent ExampleProduct TypeTypical Conditions
Acylation Acetyl chloride (CH₃COCl)N-Aryl amideBase (e.g., Pyridine, Et₃N), Aprotic Solvent (e.g., DCM, Toluene)
Acylation Acetic anhydride (B1165640) ((CH₃CO)₂O)N-Aryl amideBase or Acidic Catalyst, often neat or in a solvent
Alkylation Methyl iodide (CH₃I)Secondary/Tertiary AmineBase (e.g., K₂CO₃, NaH), Polar Aprotic Solvent (e.g., DMF, Acetonitrile)
Quaternization Excess Methyl iodideQuaternary Ammonium SaltPolar Solvent, often with heating

This table summarizes common acylation and alkylation reactions involving the amine functionality, with conditions extrapolated from general procedures for aromatic amines.

Condensation and Cyclization Reactions

The nucleophilic nature of the 3-amino group allows it to participate in condensation reactions, which are fundamental for building more complex molecular architectures.

Condensation: The reaction of this compound with aldehydes or ketones results in the formation of an imine (Schiff base) through a condensation reaction, which involves the formation of a hemiaminal intermediate followed by the elimination of water. mdpi.com

Cyclization: The amine functionality is a crucial handle for the synthesis of fused heterocyclic systems. It can act as a nucleophile in intramolecular or intermolecular cyclization reactions. For instance, reaction with bifunctional reagents can lead to the formation of new rings fused to the pyridine core. Such strategies are widely employed in medicinal chemistry to generate diverse scaffolds. researchgate.netnih.gov For example, condensation with α,β-unsaturated ketones can lead to the formation of fused dihydropyridine (B1217469) rings through a Michael addition followed by cyclization and dehydration. nih.govrsc.org

Transformations of the Benzyloxy Ether Linkage

Several methods are available for this debenzylation:

Catalytic Hydrogenolysis: This is one of the mildest and most common methods for benzyl (B1604629) ether cleavage. The reaction is carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The products are the deprotected pyridone and toluene (B28343). This method is highly efficient and clean. youtube.com

Acid-Catalyzed Cleavage: Strong acids, including Lewis acids like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can effectively cleave benzyl ethers. organic-chemistry.orgorganic-chemistry.org This method is useful when the substrate is stable to acidic conditions but incompatible with hydrogenation.

Oxidative Cleavage: While simple benzyl ethers are relatively robust towards oxidation, certain reagents can effect their cleavage. Oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are more commonly used for electron-rich benzyl ethers (e.g., p-methoxybenzyl), but can sometimes cleave unsubstituted benzyl ethers under more forcing conditions. organic-chemistry.orgnih.gov

MethodReagent(s)Byproduct(s)Key Advantages
Catalytic Hydrogenolysis H₂, Pd/CTolueneVery mild and clean conditions, high yield. youtube.com
Strong Acid Cleavage HBr, HIBenzyl bromide/iodideUseful for substrates with reducible functional groups. organic-chemistry.org
Lewis Acid Cleavage BCl₃·SMe₂Benzyl chloride, etc.Mild conditions, high selectivity in the presence of other protecting groups. organic-chemistry.org
Oxidative Cleavage DDQBenzaldehydeSelective for electron-rich benzyl ethers, but can be applied to others. nih.gov

This table outlines common methods for the cleavage of the benzyloxy ether linkage, providing a summary of reagents and characteristics.

Ether Cleavage Reactions

The cleavage of the benzyl ether in this compound to yield 2-hydroxy-5-methylpyridin-3-amine is a pivotal transformation. This deprotection can be achieved through several methods, most notably acid-catalyzed cleavage and catalytic hydrogenolysis.

Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for cleaving benzyl ethers. rsc.orgnih.gov The reaction proceeds via protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. Subsequently, a nucleophilic halide ion attacks the benzylic carbon. The mechanism of this nucleophilic substitution can be either SN1 or SN2, depending on the stability of the carbocation formed at the benzylic position. rsc.orgnih.gov Given the stability of the benzyl carbocation, an SN1 pathway is highly plausible.

Table 1: Representative Conditions for Acid-Catalyzed Ether Cleavage

ReagentSolventTemperatureTypical Mechanism
HBr (48%)Acetic AcidRefluxSN1/SN2
HI (57%)Acetic AcidRefluxSN1/SN2

Note: Specific conditions for this compound are not extensively reported in publicly available literature; this table represents general conditions for benzyl ether cleavage.

Reductive and Oxidative Modifications

Beyond simple ether cleavage, the benzyloxy group can be removed under reductive conditions, a process known as hydrogenolysis. This method is often preferred due to its mild reaction conditions.

Reductive Modifications:

Catalytic hydrogenolysis is a widely employed method for the debenzylation of ethers. researchgate.net This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. researchgate.net The hydrogen source can be hydrogen gas or a transfer hydrogenating agent like ammonium formate (B1220265) or formic acid. researchgate.net The reaction is generally clean and proceeds with high yield, producing the corresponding alcohol (2-hydroxy-5-methylpyridin-3-amine) and toluene as a byproduct. The choice of catalyst and reaction conditions can be crucial to avoid the reduction of other functional groups. nih.gov

Table 2: Common Catalytic Systems for Reductive Debenzylation

CatalystHydrogen SourceSolventTemperature
10% Pd/CH2 (gas)Ethanol, MethanolRoom Temperature
10% Pd/CAmmonium FormateMethanolReflux
Pd(OH)2/CH2 (gas)Ethanol/Acetic Acid60 °C

Note: This table illustrates general conditions for reductive debenzylation of benzyl ethers.

Oxidative Modifications:

While less common for simple deprotection, oxidative cleavage of benzyl ethers offers an alternative synthetic route. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly those with electron-donating groups on the benzene ring. The mechanism is believed to involve a hydride transfer from the benzylic position to the oxidant.

Mechanistic Elucidation of Key Reactions

A thorough understanding of the reaction mechanisms is fundamental for optimizing reaction conditions and predicting outcomes. For this compound, mechanistic studies would focus on identifying key intermediates, analyzing transition states, and determining the kinetic and thermodynamic parameters of the reactions.

Identification of Reaction Intermediates

In acid-catalyzed ether cleavage, the primary intermediate is the protonated ether. In an SN1 mechanism, a benzyl carbocation would be formed as a key intermediate. Spectroscopic techniques could potentially be used to observe or trap such intermediates. For catalytic hydrogenolysis, the reaction proceeds on the surface of the metal catalyst, and the intermediates are typically transient surface-adsorbed species. Detailed surface-sensitive spectroscopic studies would be required for their direct observation.

Transition State Analysis

Computational chemistry plays a vital role in understanding transition states, which are high-energy species that cannot be isolated. researchgate.net For the SN1 cleavage of the benzyl ether, the transition state would involve the departure of the 2-hydroxy-5-methylpyridin-3-amine moiety from the benzylic carbon. For the SN2 mechanism, the transition state would be a concerted process with the nucleophile attacking the benzylic carbon as the oxygen-carbon bond breaks. In catalytic hydrogenolysis, the transition state involves the interaction of the substrate, the hydrogen, and the catalyst surface.

Kinetic and Thermodynamic Aspects of Reactions

Kinetic studies provide insights into the reaction rates and the factors that influence them, such as concentration, temperature, and catalyst loading. For instance, the rate of hydrogenolysis of benzyl ethers is known to be influenced by the catalyst type and the solvent used. Thermodynamic studies would reveal the energy changes associated with the reaction, determining the position of the equilibrium and the feasibility of the transformation. The debenzylation reaction is generally thermodynamically favorable due to the formation of a stable aromatic byproduct (toluene) and the desired alcohol.

Derivatization and Functionalization Strategies of 2 Benzyloxy 5 Methylpyridin 3 Amine

Amine Functionalization for Advanced Molecular Structures

The primary amino group at the 3-position of the pyridine (B92270) ring is a key site for a multitude of chemical transformations, enabling the construction of more elaborate molecular architectures.

N-Alkylation and N-Arylation Strategies

The nucleophilic nature of the primary amine in 2-(benzyloxy)-5-methylpyridin-3-amine allows for the introduction of various alkyl and aryl substituents.

N-Alkylation can be achieved through reactions with alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism, where the amine attacks the electrophilic carbon of the alkyl halide. The reaction can, in principle, lead to mono- and di-alkylated products, and the degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. While direct alkylation can sometimes lead to overalkylation, alternative methods such as reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) offer a more controlled approach to mono-alkylation.

N-Arylation introduces an aryl group onto the amine nitrogen. A prominent method for achieving this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This powerful technique allows for the formation of a carbon-nitrogen bond between the aminopyridine and an aryl halide or triflate. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and can be tailored to the specific substrates being used.

StrategyReagents/ConditionsPotential Product
N-AlkylationAlkyl halide, BaseSecondary or Tertiary Amine
Reductive AminationAldehyde or Ketone, Reducing Agent (e.g., NaBH₄)Secondary Amine
N-Arylation (Buchwald-Hartwig)Aryl halide/triflate, Palladium catalyst, Ligand, BaseSecondary Arylamine

Formation of Amides, Ureas, and Thioureas

The amine group of this compound readily undergoes reactions to form amides, ureas, and thioureas, which are important functional groups in many biologically active compounds.

Amide formation is typically achieved by reacting the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or an anhydride (B1165640). Direct condensation with a carboxylic acid often requires a coupling agent, such as a carbodiimide, to facilitate the reaction by activating the carboxylic acid.

Urea (B33335) synthesis involves the reaction of the amine with an isocyanate. This is an efficient addition reaction that leads to the formation of a urea linkage. For instance, this compound has been used as a key intermediate in the synthesis of potent kinase inhibitors, where it is reacted with an isocyanate to form a urea derivative. In a specific example from the patent literature, this compound is reacted with 4-(4-amino-7-(3-morpholinopropoxy)thieno[3,2-d]pyrimidin-2-yl)phenyl isocyanate to yield N-(4-(4-amino-7-(3-morpholinopropoxy)thieno[3,2-d]pyrimidin-2-yl)phenyl)-N'-(2-(benzyloxy)-5-methylpyridin-3-yl)urea.

Thiourea (B124793) formation is analogous to urea synthesis, but utilizes an isothiocyanate as the reaction partner. The reaction proceeds similarly, with the nucleophilic amine attacking the electrophilic carbon of the isothiocyanate to form a thiourea derivative.

DerivativeReagentsKey Functional Group
AmideCarboxylic acid (and coupling agent) or Acyl chloride-NH-C(=O)-R
UreaIsocyanate-NH-C(=O)-NH-R
ThioureaIsothiocyanate-NH-C(=S)-NH-R

Pyridine Ring Functionalization and Substituent Effects

The pyridine ring of this compound is an aromatic system that can undergo further functionalization, although the existing substituents will influence the position and feasibility of these reactions. The electron-donating nature of the amino and benzyloxy groups, and the methyl group, generally activates the ring towards electrophilic substitution, while also directing incoming electrophiles to specific positions.

Direct Functionalization at Unsubstituted Positions

The available positions for direct functionalization on the pyridine ring are C4 and C6. The directing effects of the existing substituents would need to be considered for any planned electrophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director. The benzyloxy group is also activating and ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing. Therefore, electrophilic attack would be predicted to occur preferentially at the C4 and C6 positions. Reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation could potentially be employed to introduce new functional groups at these positions, although the specific conditions would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions.

Introduction of Halogen, Alkyl, and Aryl Substituents

The introduction of halogen, alkyl, and aryl groups onto the pyridine ring can significantly alter the electronic and steric properties of the molecule.

Halogenation can be achieved using various halogenating agents. For example, bromination could be carried out using N-bromosuccinimide (NBS). The position of halogenation would be influenced by the directing effects of the existing substituents. Once a halogen is introduced, it can serve as a handle for further transformations.

Alkyl and Aryl Substituents can be introduced through cross-coupling reactions if a halogenated derivative of this compound is first prepared. For instance, a bromo-substituted derivative could undergo a Suzuki coupling reaction with a boronic acid in the presence of a palladium catalyst to introduce a new aryl or alkyl group. This is a highly versatile method for creating carbon-carbon bonds. A notable example in a related system is the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids to synthesize novel pyridine derivatives.

FunctionalizationMethodPotential Reagents
HalogenationElectrophilic HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)
ArylationSuzuki Coupling (of a halogenated derivative)Arylboronic acid, Palladium catalyst, Base
AlkylationSuzuki Coupling (of a halogenated derivative)Alkylboronic acid, Palladium catalyst, Base

Modification of the Benzyloxy Substituent

The benzyloxy group, while often used as a protecting group for the hydroxyl function, can also be a point of modification. The most common reaction involving this group is its cleavage to reveal the corresponding phenol. This deprotection can be achieved through various methods, most notably catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the benzyl (B1604629) group can be selectively removed to yield 3-amino-5-methyl-2-hydroxypyridine. This transformation is valuable for synthesizing derivatives where a free hydroxyl group is required for biological activity or for further functionalization at that position.

ModificationReactionReagents/ConditionsProduct
DeprotectionCatalytic HydrogenationH₂, Palladium on Carbon (Pd/C)3-Amino-5-methyl-2-hydroxypyridine

Benzyl Group Modifications and Substitutions

While the primary role of the benzyloxy group in this context is often protective, its aromatic ring is amenable to electrophilic substitution reactions. However, such modifications are less common as the focus is typically on the reactivity of the pyridine core and its amino substituent. More frequently, the entire benzyl group is the subject of chemical transformation, primarily through its cleavage.

Cleavage and Subsequent Derivatization of the Oxygen Linkage

The removal of the benzyl group to unveil the 2-hydroxy-5-methylpyridin-3-amine is a critical step in many synthetic pathways. This deprotection can be achieved through various established methods, with catalytic hydrogenolysis being one of the most common and efficient. This process typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is generally clean and proceeds under mild conditions, affording the corresponding phenol.

Alternative methods for benzyl ether cleavage include the use of strong acids or Lewis acids, which can be effective but may be limited by the acid sensitivity of other functional groups within the molecule. Oxidative cleavage represents another viable strategy for debenzylation.

Once the hydroxyl group is unmasked, it opens up a new avenue for derivatization. The resulting 2-hydroxypyridine (B17775) moiety can exist in tautomeric equilibrium with its corresponding pyridone form. This unveiled hydroxyl/pyridone functionality can then be subjected to a range of reactions, including alkylation, acylation, and O-arylation, allowing for the introduction of diverse substituents at this position.

Synthesis of Fused Heterocyclic Systems Utilizing this compound

The ortho-disposed amino and benzyloxy groups on the pyridine ring make this compound an excellent precursor for the synthesis of various fused heterocyclic systems. The amino group typically acts as the primary nucleophile in cyclization reactions, leading to the formation of new rings annulated to the pyridine core.

Imidazopyridine Ring Annulations

The synthesis of imidazopyridines, a scaffold of significant interest in medicinal chemistry, can be readily achieved from this compound. A common and effective method involves the condensation of the 3-amino group with α-haloketones. In this reaction, the amino group initially displaces the halide from the α-haloketone, followed by an intramolecular cyclization and dehydration to furnish the imidazo[1,2-a]pyridine (B132010) ring system. The reaction is versatile, allowing for the introduction of various substituents on the imidazole (B134444) portion of the fused system, depending on the nature of the α-haloketone used.

Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, also provide a powerful tool for the one-pot synthesis of substituted imidazopyridines from 2-aminopyridine (B139424) derivatives.

Other Fused Polycyclic Systems

Beyond imidazopyridines, the reactivity of this compound can be harnessed to construct a variety of other fused polycyclic systems. The vicinal amino and benzyloxy functionalities can participate in annulation reactions with a range of bifunctional electrophiles. For instance, reaction with reagents containing two electrophilic centers can lead to the formation of six- or seven-membered rings fused to the pyridine core.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts for 2-(Benzyloxy)-5-methylpyridin-3-amine, a suite of two-dimensional (2D) NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the title compound, COSY would reveal correlations between the protons on the pyridine (B92270) ring, as well as between the benzylic protons and the protons on the adjacent phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon atom corresponding to each proton signal in the pyridine, methyl, and benzyloxy groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, HMBC would show correlations between the benzylic protons and the pyridine ring carbon at the 2-position, confirming the connectivity of the benzyloxy group.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on data from analogous structures, is presented below.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-O-~155-160
Pyridine C3-NH₂-~130-135
Pyridine C4-H~7.0-7.5~120-125
Pyridine C5-CH₃-~130-135
Pyridine C6-H~7.8-8.2~145-150
C5-Methyl (CH₃)~2.2-2.5~17-20
Amino (NH₂)~4.0-5.0 (broad)-
Benzylic (CH₂)~5.0-5.5~70-75
Phenyl C1'-~135-140
Phenyl C2'/C6'-H~7.2-7.5~127-130
Phenyl C3'/C5'-H~7.2-7.5~127-130
Phenyl C4'-H~7.2-7.5~127-130

Note: These are estimated values and actual experimental data may vary.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a sample by comparing the integral of an analyte's NMR signal to that of a certified internal standard. For this compound, a well-resolved signal, for instance from the methyl group protons, could be used for quantification against a known amount of an internal standard like maleic acid or dimethyl sulfone. This technique is highly accurate and can be used to monitor the progress of a chemical reaction by quantifying the disappearance of reactants and the appearance of the product over time.

Solid-State NMR Applications

While solution-state NMR provides information on the averaged structure of a molecule in solution, solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in the solid phase. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be used to study the compound in its crystalline or amorphous solid form. This technique can reveal information about molecular packing, conformational differences between the solid and solution states, and the presence of different polymorphs.

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular structure.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a high-quality single crystal of this compound would need to be grown. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A successful crystallographic analysis would yield a detailed structural model, including the precise spatial relationship between the pyridine ring, the benzyloxy group, and the amine and methyl substituents. Key parameters that would be determined are presented in the hypothetical data table below.

ParameterExpected Value
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensions (a, b, c, α, β, γ)To be determined
Bond Length (C-N)~1.35 - 1.45 Å
Bond Length (C-O)~1.35 - 1.45 Å
Bond Angle (C-N-C)~115 - 125°
Torsion Angle (C-O-C-C)Defines the orientation of the benzyl (B1604629) group

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound. By analyzing the vibrational modes of the molecule, characteristic functional groups and their chemical environments can be identified.

Characteristic Group Frequencies and Band Assignments

The vibrational spectrum of this compound is complex, featuring contributions from the aminopyridine and benzyloxy moieties. The assignments of characteristic bands are based on established group frequency regions and data from structurally related molecules, such as substituted pyridines and benzyl ethers. nih.govelixirpublishers.comasianpubs.org

Key vibrational modes include:

N-H Vibrations : The primary amine group (-NH₂) is characterized by symmetric and asymmetric stretching vibrations. These typically appear in the 3450-3300 cm⁻¹ region in infrared spectra. researchgate.net The corresponding scissoring (bending) vibration is expected around 1650-1580 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching vibrations from both the pyridine and benzene (B151609) rings are anticipated in the 3100-3000 cm⁻¹ range. elixirpublishers.com The aliphatic C-H stretching from the methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups are expected between 3000-2850 cm⁻¹.

Pyridine Ring Vibrations : The pyridine ring exhibits characteristic stretching vibrations, often referred to as quadrant, semicircle, and octant modes, in the 1600-1400 cm⁻¹ region. elixirpublishers.comasianpubs.org These bands are sensitive to the nature and position of substituents.

C-O and C-N Stretching : The aryl-ether C-O stretching vibration of the benzyloxy group is expected to produce a strong band in the 1275-1200 cm⁻¹ region. The C-N stretching of the amino group attached to the pyridine ring typically appears in the 1340-1250 cm⁻¹ range.

A summary of the predicted characteristic vibrational frequencies is presented in the table below.

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group Responsible
Asymmetric & Symmetric N-H Stretch3450 - 3300Primary Amine (-NH₂)
Aromatic C-H Stretch3100 - 3000Pyridine and Benzene Rings
Aliphatic C-H Stretch3000 - 2850Methylene (-CH₂-) & Methyl (-CH₃)
N-H Scissoring (Bending)1650 - 1580Primary Amine (-NH₂)
Pyridine Ring Stretching1600 - 1400Substituted Pyridine Ring
C-N Stretch1340 - 1250Aryl Amine
Aryl Ether C-O Stretch1275 - 1200Benzyloxy Group

Conformational Insights from Vibrational Data

Vibrational spectroscopy can offer insights into the conformational preferences of the this compound molecule, particularly concerning the orientation of the flexible benzyloxy group relative to the pyridine ring. Rotational isomers (conformers) can lead to the appearance of distinct vibrational bands.

Low-temperature Raman spectroscopy studies on similar substituted pyridine crystals have shown that changes in temperature can induce different molecular conformations, which are reflected in the vibrational spectra. nih.gov For this compound, variations in the bands associated with the C-O-C ether linkage and the out-of-plane bending modes of the aromatic rings could indicate the presence of different stable conformers in the solid state or in solution. Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental data by predicting the vibrational frequencies for different possible conformations, aiding in the interpretation of the observed spectra. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and for confirming its structure through the analysis of fragmentation patterns. nih.gov

Exact Mass Determination

The chemical formula for this compound is C₁₃H₁₄N₂O. High-resolution mass spectrometry allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm this elemental composition with high accuracy. nih.gov The theoretical exact mass of the neutral molecule and its protonated form, which is commonly observed in techniques like electrospray ionization (ESI), can be calculated using the most abundant isotopes of each element.

SpeciesChemical FormulaCalculated Exact Mass (Da)
Neutral Molecule [M]C₁₃H₁₄N₂O214.11061
Protonated Molecule [M+H]⁺[C₁₃H₁₅N₂O]⁺215.11844

Experimental determination of the m/z value of the molecular ion peak with a mass error of less than 5 parts per million (ppm) provides strong evidence for the proposed elemental formula. mdpi.com

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of the this compound molecular ion upon ionization provides valuable structural information. The fragmentation pathways are dictated by the presence of the benzyloxy group and the substituted aminopyridine core.

A primary and highly characteristic fragmentation pathway for benzyloxy compounds involves the cleavage of the benzylic C-O bond. miamioh.edu This typically results in the formation of a stable benzyl cation or, more commonly, a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. nih.govsemanticscholar.org This is often the base peak in the mass spectrum.

Other significant fragmentation pathways can be predicted:

Loss of the Benzyloxy Radical : Cleavage of the O-CH₂ bond can lead to the loss of a benzyloxy radical (•OCH₂Ph), resulting in an ion corresponding to the 3-amino-5-methylpyridinium cation.

Alpha-Cleavage : Cleavage of the bond alpha to the amine nitrogen is a common fragmentation for amines. libretexts.org

Rearrangements : Intramolecular rearrangements, sometimes involving hydrogen transfer, can occur, leading to complex fragmentation patterns that are characteristic of the molecule's specific substitution pattern. nih.govcdnsciencepub.com

A plausible fragmentation scheme is outlined in the table below.

m/z (Predicted)Ion Structure/Fragment LostFragmentation Pathway
214[C₁₃H₁₄N₂O]⁺• (Molecular Ion)Initial ionization
123[C₇H₉N₂]⁺ (3-amino-5-methylpyridinium fragment)Loss of •OCH₂C₆H₅ radical from the molecular ion.
107[C₆H₅CH₂O]⁺ (Benzyloxy cation)Cleavage of the pyridine-O bond.
91[C₇H₇]⁺ (Tropylium ion)Cleavage of the O-CH₂ bond followed by rearrangement of the benzyl cation. miamioh.edunih.gov

Analysis of these characteristic fragment ions via tandem mass spectrometry (MS/MS) would further confirm the connectivity and structure of this compound. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A DFT study on 2-(Benzyloxy)-5-methylpyridin-3-amine would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this, various electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges could be determined. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. At present, no specific DFT studies detailing these parameters for this compound have been published.

Theoretical calculations can predict spectroscopic data, which is a vital tool for compound characterization. By employing methods such as DFT, it is possible to calculate the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the infrared (IR) vibrational frequencies. Comparing these predicted spectra with experimental data helps to confirm the molecular structure and assign spectral peaks. For this compound, such predictive studies would be highly beneficial but are not currently found in the literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that provides insight into the molecule's stability and reactivity. An analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. Regrettably, there is no available data from frontier molecular orbital analysis specifically for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the macroscopic properties of a substance based on the interactions of its constituent molecules.

The presence of flexible bonds in this compound, particularly around the benzyloxy group, suggests that it can adopt multiple conformations. A conformational analysis would identify the stable conformers and the energy barriers between them, resulting in an energy landscape. This information is critical for understanding how the molecule's shape influences its interactions with other molecules. Such a detailed conformational analysis for this specific compound has not been documented.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics simulations can be used to study how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and electronic properties. These simulations can provide a dynamic picture of the solvation process and its impact on the molecule's behavior in solution. As of now, no studies on the solvent effects on the molecular properties of this compound have been published.

Intermolecular Interactions and Aggregation Behavior

The structure of this compound, featuring a pyridine (B92270) ring, an amino group, and a benzyloxy group, allows for a variety of intermolecular interactions that dictate its aggregation behavior. These interactions are crucial in understanding the solid-state packing and solution-phase self-assembly of the molecule.

Key intermolecular forces at play include:

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor, while the pyridine nitrogen and the oxygen of the benzyloxy group act as hydrogen bond acceptors. These interactions are fundamental to the formation of dimers and larger aggregates. rsc.org

π-π Stacking: The presence of two aromatic rings (pyridine and benzyl) facilitates π-π stacking interactions. These interactions contribute significantly to the stability of molecular aggregates. rsc.org

Hydrophobic Interactions: The benzyl (B1604629) and methyl groups can engage in hydrophobic interactions, further promoting aggregation in aqueous environments. nih.gov

The interplay of these forces can lead to phenomena such as aggregation-induced emission enhancement (AIEE), where the restriction of intramolecular rotations in the aggregated state leads to enhanced fluorescence. beilstein-journals.orgresearchgate.net Computational studies on similar pyridine derivatives have shown that the nature and position of substituents strongly influence molecular packing in crystals. rsc.org

Table 1: Predicted Intermolecular Interaction Energies for this compound Dimers

Interaction TypeFunctional Groups InvolvedEstimated Interaction Energy (kJ/mol)
Hydrogen Bonding-NH₂ (donor) and Pyridine-N (acceptor)-15 to -25
Hydrogen Bonding-NH₂ (donor) and Benzyloxy-O (acceptor)-10 to -20
π-π StackingPyridine Ring and Benzyl Ring-5 to -15
van der WaalsMethyl and Benzyl groups-2 to -8

Note: These are estimated values based on typical interaction energies for similar functional groups and have not been specifically calculated for this molecule.

Prediction of Chemical Reactivity and Selectivity

Computational methods are invaluable for predicting the chemical reactivity and selectivity of this compound.

Reaction Pathway Prediction and Transition State Optimization

Theoretical calculations can elucidate potential reaction pathways and identify the associated transition states. For instance, in reactions involving electrophilic substitution on the pyridine ring, the benzyloxy and amino groups, being electron-donating, will activate the ring, while the methyl group provides further activation. Conversely, the pyridine nitrogen is susceptible to reactions with electrophiles and Lewis acids. rsc.org

Computational modeling can be used to calculate the activation energies for various potential reactions, such as N-alkylation, N-oxidation, or electrophilic aromatic substitution, thus predicting the most likely products. For example, in the halogenation of substituted pyridines, computational studies have been used to understand the regioselectivity by analyzing the energies of transition states. chemrxiv.org

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models establish a mathematical relationship between the chemical structure of a molecule and its reactivity. nih.gov For a series of related pyridine derivatives, QSRR can predict reactivity parameters based on descriptors such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters, and topological indices. nih.govresearchgate.net

For this compound, a QSRR model could be developed to predict its reactivity in a specific class of reactions by comparing it to a training set of similar molecules with known reactivity data. nih.govchemrxiv.org

Table 2: Key Molecular Descriptors for QSRR Modeling of this compound

DescriptorPredicted Value (Arbitrary Units)Implication for Reactivity
HOMO EnergyHighIncreased susceptibility to electrophilic attack
LUMO EnergyLowIncreased susceptibility to nucleophilic attack
Dipole MomentModerate to HighInfluences solubility and intermolecular interactions
PolarizabilityHighAffects non-covalent interactions

Note: The values are qualitative predictions based on the molecular structure.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within the this compound molecule is non-uniform due to the different electronegativities of the constituent atoms and the presence of aromatic systems. This charge distribution is key to understanding its reactivity and intermolecular interactions.

Charge Distribution: Ab initio calculations on aminopyridines have shown that the nitrogen atoms of the ring and the amino group accumulate negative charge, making them nucleophilic centers. rsc.org The electron-donating nature of the amino, benzyloxy, and methyl groups increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to the activating groups.

Electrostatic Potential Mapping (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. For this compound, the MEP would show regions of negative potential (red/yellow) around the pyridine nitrogen, the amino nitrogen, and the benzyloxy oxygen, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group, highlighting their role as hydrogen bond donors. researchgate.netnih.gov These maps are crucial for identifying sites of non-covalent interactions and predicting chemical reactivity. researchgate.net

Table 3: Predicted Partial Atomic Charges on Key Atoms of this compound

AtomPredicted Partial Charge (a.u.)
Pyridine Nitrogen-0.4 to -0.6
Amino Nitrogen-0.3 to -0.5
Benzyloxy Oxygen-0.2 to -0.4
Carbon ortho to Amino Group-0.1 to -0.2
Carbon para to Amino Group-0.1 to -0.2

Note: These values are illustrative and based on general trends for similar molecules.

Structure Reactivity Relationship Srr Studies of 2 Benzyloxy 5 Methylpyridin 3 Amine and Its Derivatives

Electronic Effects of the Benzyloxy and Methyl Substituents on Pyridine (B92270) Reactivity

The benzyloxy and methyl groups significantly modulate the electron density of the pyridine ring in 2-(benzyloxy)-5-methylpyridin-3-amine, thereby influencing its reactivity towards electrophilic and nucleophilic reagents. The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons via an inductive effect (-I). uoanbar.edu.iqstackexchange.comquora.com This deactivation is more pronounced at the ortho (2- and 6-) and para (4-) positions. stackexchange.com

The substituents on the ring in this compound, however, counteract this effect to varying degrees. The benzyloxy group at the 2-position, analogous to an alkoxy group, exerts a dual electronic influence. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but more significantly, it has a strong electron-donating resonance effect (+M) as the oxygen's lone pairs can be delocalized into the pyridine ring. rsc.org This resonance effect increases the electron density, particularly at the positions ortho and para to the benzyloxy group (positions 3 and 5).

The methyl group at the 5-position is generally considered to be electron-donating through an inductive effect (+I) and hyperconjugation. stackexchange.com This further increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than an unsubstituted pyridine.

The amino group at the 3-position is a powerful activating group due to its strong +M effect, which significantly increases the electron density of the ring, particularly at the ortho and para positions (positions 2, 4, and 6). The cumulative effect of these three electron-donating groups (amino, benzyloxy, and methyl) makes the pyridine ring in this compound significantly more activated towards electrophilic substitution compared to pyridine itself.

Conversely, the increased electron density on the ring makes it less susceptible to nucleophilic aromatic substitution. Nucleophilic attack on the pyridine ring is generally favored at the 2-, 4-, and 6-positions, which are electron-deficient. quora.com The presence of electron-donating groups in this compound would disfavor such reactions.

Steric Hindrance and Conformational Effects on Reaction Pathways

The benzyloxy group at the 2-position is sterically demanding due to the presence of the benzyl (B1604629) moiety. This steric bulk can significantly influence the reaction pathways by hindering the approach of reagents to the adjacent 3-amino group and the pyridine nitrogen. rsc.org For reactions involving the amino group, such as acylation or alkylation, the benzyloxy group can restrict the access of bulky electrophiles, potentially leading to lower reaction rates or requiring more forcing conditions compared to a less hindered aminopyridine.

Impact of Amine Basicity and Nucleophilicity on Derivatization

The 3-amino group is a primary site for derivatization in this compound. Its reactivity is determined by its basicity (the ability to accept a proton) and its nucleophilicity (the ability to donate its lone pair to an electrophile). The basicity of the amino group is influenced by the electronic effects of the other substituents on the ring.

In general, electron-donating groups increase the basicity of an amino group by increasing the electron density on the nitrogen atom, making its lone pair more available for protonation. masterorganicchemistry.com The methyl group at the 5-position is electron-donating (+I effect), which would be expected to increase the basicity of the 3-amino group compared to 3-aminopyridine (B143674). The benzyloxy group at the 2-position has opposing -I and +M effects. The net electronic effect of the benzyloxy group on the basicity of the 3-amino group is not straightforward to predict without experimental data, but the resonance donation is likely to have a significant influence.

The nucleophilicity of the amino group generally correlates with its basicity, but it is also highly sensitive to steric effects. masterorganicchemistry.com While the electronic effects of the benzyloxy and methyl groups likely enhance the intrinsic nucleophilicity of the amino group, the steric hindrance from the adjacent benzyloxy group can significantly reduce its reactivity towards all but the smallest electrophiles. This steric shielding is a critical factor to consider when planning derivatization reactions at the 3-amino position.

Below is a table of pKa values for related aminopyridines, which can be used to estimate the basicity of the target compound.

CompoundpKa of the Conjugate Acid
Pyridine5.25
3-Aminopyridine5.98
3-Amino-5-methylpyridine (B1272045)6.25 (estimated)

Data is for the protonation of the ring nitrogen, which is generally more basic than the exocyclic amino group in aminopyridines. stackexchange.com The presence of the electron-donating methyl group in 3-amino-5-methylpyridine increases the basicity compared to 3-aminopyridine. It is expected that the benzyloxy group in this compound would further modify this basicity.

Influence of Substituent Position on Pyridine Ring Reactivity

The positions of the substituents on the pyridine ring in this compound create a specific pattern of activation and directing effects for electrophilic aromatic substitution. The pyridine nitrogen directs electrophiles to the 3- and 5-positions. uoanbar.edu.iq However, in a substituted pyridine, the directing effects of the substituents often dominate.

In this molecule, the 3-amino group is a powerful ortho-, para-director. Its para-position (position 6) and one of its ortho-positions (position 2) are already substituted. Therefore, it strongly activates position 4 for electrophilic attack. The 2-benzyloxy group is also an ortho-, para-director, activating positions 3 and 5. Since both of these are already substituted, its activating effect is less influential in directing incoming electrophiles. The 5-methyl group activates its ortho-positions (4 and 6).

Considering the combined effects:

Position 4: Activated by the 3-amino group (ortho) and the 5-methyl group (ortho).

Position 6: Activated by the 3-amino group (para) and the 5-methyl group (ortho).

Hammett-Type and Other Linear Free Energy Relationship Studies

Linear free-energy relationships (LFERs), such as the Hammett equation, are valuable tools for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.orgacs.org The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for a reaction of a substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends on the substituent and its position (meta or para). libretexts.org

While Hammett constants are most commonly applied to benzene (B151609) derivatives, they can provide a qualitative understanding of substituent effects in pyridine systems. sciepub.com Positive σ values indicate electron-withdrawing groups, while negative σ values indicate electron-donating groups. researchgate.net

Below is a table of Hammett constants for substituents analogous to those in this compound. The values for the benzyloxy group are not widely tabulated, so the values for the methoxy (B1213986) group are provided as a reasonable approximation.

Substituentσ_metaσ_para
-OCH₃+0.12-0.27
-CH₃-0.07-0.17
-NH₂-0.16-0.66

These values quantitatively reflect the electronic effects discussed previously. The negative σ_para values for all three types of substituents indicate their ability to donate electrons by resonance when in the para position. The σ_meta values are generally smaller and reflect a greater contribution from the inductive effect.

Synthetic Utility and Chemical Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Organic Architectures

The strategic placement of functional groups in 2-(Benzyloxy)-5-methylpyridin-3-amine makes it a valuable starting material for the synthesis of intricate molecular frameworks. The primary amino group at the 3-position serves as a key handle for a variety of chemical transformations, including acylation, alkylation, and diazotization reactions, allowing for the introduction of diverse substituents. Furthermore, the benzyloxy group at the 2-position can be selectively cleaved under hydrogenolysis conditions to reveal a hydroxyl group, providing another point for functionalization. This dual reactivity allows for a stepwise and controlled elaboration of the pyridine (B92270) core.

The utility of aminopyridine derivatives as building blocks is well-documented. For instance, substituted 2-aminopyridines are known precursors for the synthesis of a wide range of heterocyclic compounds. nih.gov By analogy, this compound can be envisioned as a substrate for similar transformations, leading to the generation of novel and complex molecular entities. The methyl group at the 5-position can also influence the regioselectivity of certain reactions and can be a site for further chemical modification, albeit requiring more forcing conditions.

The versatility of this building block is further enhanced by the potential for metal-catalyzed cross-coupling reactions. The pyridine ring can be halogenated and subsequently engaged in reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or other carbon-based substituents. This multifaceted reactivity profile underscores the potential of this compound in the construction of diverse and complex organic architectures.

TransformationReagents and ConditionsResulting Functionality
AcylationAcyl chloride, baseAmide
AlkylationAlkyl halide, baseSecondary or tertiary amine
DebenzylationH₂, Pd/C2-Hydroxypyridine (B17775)
HalogenationNBS, NCSHalogenated pyridine
Cross-coupling(Following halogenation) Organoboron/-tin reagent, Pd catalystArylated/alkylated pyridine

Precursor for Advanced Heterocyclic Scaffolds and Ring Systems

One of the most significant applications of aminopyridine derivatives is their use as precursors for the synthesis of fused heterocyclic systems. The 1,3-relationship of the amino group and a ring nitrogen in this compound makes it an ideal substrate for the construction of pyrido[2,3-d]pyrimidines, which are of considerable interest in medicinal chemistry. nih.gov These fused bicyclic systems are structural analogs of biologically important purines and pteridines and are known to exhibit a wide range of pharmacological activities. jocpr.com

The synthesis of pyrido[2,3-d]pyrimidines from 2-aminopyridine (B139424) precursors typically involves condensation with a three-carbon synthon, such as a 1,3-dicarbonyl compound or its equivalent. jocpr.com For example, the reaction of this compound with diethyl malonate or a related derivative in the presence of a suitable catalyst and under appropriate reaction conditions would be expected to yield a pyrido[2,3-d]pyrimidine-2,4-dione scaffold.

Furthermore, the amino group can react with various reagents to form other fused heterocyclic systems. For instance, reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives, although the regiochemistry would be different for a 3-aminopyridine (B143674) compared to the more commonly used 2-aminopyridines. researchgate.net The versatility of 2-aminothiophenes as building blocks for pyrido[1,2-a]thieno[3,2-e]pyrimidines also suggests that the analogous aminopyridine could be a precursor to aza-analogs of these complex tricyclic systems. nih.gov

ReagentFused Heterocyclic System
1,3-Dicarbonyl compoundsPyrido[2,3-d]pyrimidine
α,β-Unsaturated carbonyl compoundsDihydropyrido[2,3-b]pyridine
IsothiocyanatesPyrido[2,3-d]pyrimidine thiones

Potential in Ligand Design for Catalysis and Coordination Chemistry

The development of novel ligands is crucial for advancing the field of transition metal catalysis. Pyridine-containing molecules are well-established as effective ligands due to the ability of the nitrogen lone pair to coordinate to metal centers. The structure of this compound offers multiple potential coordination sites: the pyridine nitrogen, the amino nitrogen, and potentially the oxygen of the benzyloxy group, allowing for the formation of bidentate or even tridentate ligands.

The design of chiral ligands derived from this scaffold could be particularly valuable in asymmetric catalysis. For example, the amino group could be functionalized with a chiral auxiliary, which could then direct the stereochemical outcome of a metal-catalyzed reaction. The exploration of diverse pharmaceutical heterocycle libraries for the discovery of new ligands for nickel catalysis has demonstrated the potential of such scaffolds. nih.gov The structural motifs present in this compound are representative of those found in such libraries, suggesting its potential as a ligand precursor.

The synthesis of bipyridine-N,N'-dioxides as catalysts for asymmetric reactions highlights the importance of modified pyridine structures in catalysis. nih.gov The benzyloxy group in the target compound could be replaced with other functionalities to tune the electronic and steric properties of the resulting ligand, thereby influencing the activity and selectivity of the catalyst.

MetalPotential Catalytic Application
PalladiumCross-coupling reactions
NickelReductive couplings, C-H activation
CopperUllmann-type reactions, click chemistry
Rhodium/IridiumAsymmetric hydrogenation, hydroformylation

Applications in Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov Aminopyridines are frequently employed as one of the components in MCRs due to the reactivity of the amino group. The use of 2-aminopyridines in the Groebke-Blackburn-Bienaymé three-component reaction with an aldehyde and an isocyanide to form 3-aminoimidazo[1,2-a]pyridines is a prominent example. researchgate.net While the 3-amino substitution pattern of the target compound would lead to a different, yet related, fused imidazole (B134444) system, its participation in such reactions is highly probable.

The application of MCRs for the synthesis of fluorinated 2-aminopyridines further showcases the utility of this class of compounds in generating libraries of structurally diverse molecules. rsc.org this compound could be a valuable substrate in similar MCRs, leading to the rapid generation of novel compounds with potential biological activity.

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. nih.gov The multiple functionalization points of this compound make it an excellent scaffold for DOS. By systematically varying the substituents introduced at the amino and hydroxyl (after debenzylation) positions, and by further modifying the pyridine ring, a large and diverse library of compounds can be generated from this single precursor. This approach is valuable for the discovery of new drug candidates and chemical probes. rsc.org

MCR TypeReactantsResulting Scaffold
Ugi-typeAldehyde, isocyanide, carboxylic acidα-Acylaminocarboxamide derivative
Hantzsch-typeAldehyde, β-ketoesterDihydropyridine (B1217469) derivative
Biginelli-typeAldehyde, urea (B33335)/thiourea (B124793), β-ketoesterDihydropyrimidinone/-thione derivative

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Benzyloxy)-5-methylpyridin-3-amine, and how do reaction conditions influence yield?

  • Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. Key factors affecting efficiency include solvent polarity (e.g., DMF vs. THF), temperature (optimized between 60–80°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). For example, microwave-assisted synthesis ( ) reduces reaction time and improves regioselectivity. Purification often employs silica gel chromatography or recrystallization .

Q. What analytical methods are used to characterize this compound?

  • Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity. For example, the aromatic proton environment can distinguish between positional isomers (e.g., 5-methyl vs. 6-methyl substitution) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies key functional groups like the benzyloxy C-O stretch (~1250 cm⁻¹) .

Q. How does the benzyloxy group influence the compound’s stability and reactivity?

  • Answer: The benzyloxy group acts as a protecting moiety for hydroxyl or amine functionalities, enhancing stability during multi-step syntheses. Its electron-donating properties can modulate reactivity in electrophilic aromatic substitution. However, it may introduce steric hindrance in cross-coupling reactions, requiring optimized catalysts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Answer: Contradictions in NMR assignments (e.g., overlapping peaks) can be addressed via:

  • 2D NMR techniques (e.g., COSY, HSQC) to correlate proton and carbon signals.
  • Comparative analysis with structurally related compounds (e.g., 6-(benzyloxy)-5-methylpyridin-3-amine) ().
  • Computational modeling (DFT calculations) to predict chemical shifts and validate experimental data .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?

  • Answer:

  • Directed ortho-metalation : Use of directing groups (e.g., amines) to control substitution patterns.
  • Microwave irradiation : Enhances reaction specificity and reduces side products ( ).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 2-position .

Q. How can binding affinity studies be designed to evaluate interactions with biological targets?

  • Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., Kd values).
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Comparative assays : Use structural analogs (e.g., 3-(benzyloxy)pyridin-2-amine) to assess structure-activity relationships (SAR) ().

Q. What mechanistic insights explain the deprotection of the benzyloxy group under specific conditions?

  • Answer:

  • Hydrogenolysis : Catalytic hydrogenation (H2/Pd-C) cleaves the benzyl ether bond, yielding a hydroxyl group.
  • Acidic conditions : Trifluoroacetic acid (TFA) can protonate the oxygen, facilitating SN1 or SN2 cleavage.
  • Competing pathways : Side reactions (e.g., ring hydrogenation) must be controlled via catalyst poisoning (e.g., quinoline) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.